Chiral Integrity Drives ERK1/2 Inhibitory Potency: (S) vs. (R) vs. Racemic Comparison
In the GDC-0994 chemotype, the (S)-configured fragment derived from (1S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diamine yields an ERK2 IC50 of 3.1 nM, compared to a substantially higher IC50 for the (R)-enantiomer (IC50 > 500 nM), demonstrating a >160-fold enantioselectivity ratio [1]. The racemic mixture shows intermediate potency, confirming that the (S)-isomer is the eutomer and that the (R)-isomer acts as a potency-reducing distomer. The bioassay was performed using recombinant human ERK2 kinase with a fluorescence polarization readout in 384-well format at an ATP concentration of 100 µM [1].
| Evidence Dimension | ERK2 enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.1 nM (S-enantiomer fragment in GDC-0994) |
| Comparator Or Baseline | R-enantiomer fragment in GDC-0994: IC50 > 500 nM; Racemate fragment in GDC-0994: IC50 = 12 nM |
| Quantified Difference | >160-fold potency advantage for (S)-isomer over (R)-isomer |
| Conditions | Recombinant human ERK2 enzyme assay, 100 µM ATP, fluorescence polarization readout, 384-well plate |
Why This Matters
Procuring the incorrect enantiomer or a racemic mixture would produce an ERK2 inhibitor with >160-fold weaker potency, rendering it ineffective for preclinical or clinical development and wasting synthetic effort.
- [1] Blake, J. F.; et al. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. J. Med. Chem. 2016, 59 (12), 5650–5660. Figure 4 and Table 2 present enantiomer-specific ERK2 IC50 data. View Source
